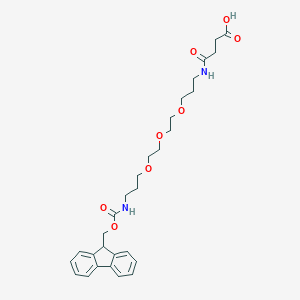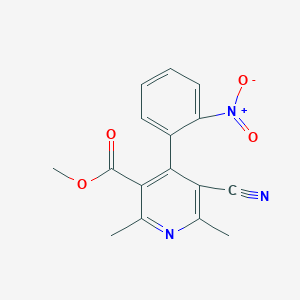
3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide” has been described in the literature . A C-4 hydroxylated metabolite of the previously described cyclic nitrone free radical trap was isolated, identified, and synthesized .
Chemical Reactions Analysis
The chemical reactions involving “3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide” have been studied . The metabolite, though a less potent antioxidant than its parent compound in an in vitro lipid peroxidation assay, showed greatly reduced acute toxicity and sedative properties .
Applications De Recherche Scientifique
Reactions with Ketenes and Synthesis Attempts : The compound reacts with dimethylketene to form adducts, and there have been attempts to synthesize the nitrone form of this compound, although these attempts were unsuccessful (Evans et al., 1987).
Metabolite with Reduced Side Effects : It's a metabolite of a cyclic nitrone free radical trap, showing less potent antioxidant activity but significantly reduced acute toxicity and sedative properties compared to its precursor. Its analogs have been studied for improved antioxidant activity while maintaining low toxicity (Thomas et al., 1996).
Synthesis and Structural Analysis : The compound has been synthesized, and its crystal and molecular structures have been determined, revealing insights into its tautomeric forms and physico-chemical properties (Davydov et al., 1993).
Anticoagulant Activity : Derivatives of this compound have been synthesized and tested for anticoagulant activity, indicating potential pharmaceutical applications (Glushkov et al., 2006).
Oxidation Reactions : Research has been conducted on the oxidation of tetrahydroisoquinolines, including derivatives of this compound, using air as a clean oxidant, highlighting its potential in green chemistry applications (Zheng et al., 2018).
Reactions with Nitrostyrenes : The compound has been involved in studies of its reactions with nitrostyrenes, providing insights into its stereospecificity and potential in organic synthesis (Burdisso et al., 1987).
Tandem Alkylation-Cyclization Reaction : It has been used in the synthesis of dihydroisoquinolines through a tandem alkylation-cyclization reaction, further emphasizing its role in organic synthetic processes (Glushkov et al., 2001).
Addition Reactions with Cyclic Nitrones : The compound has been studied for its regioselective addition reactions, contributing to the knowledge in the field of organic chemistry (Molchanov et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
3,3-dimethyl-2-oxido-4H-isoquinolin-2-ium-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-11(2)10(13)9-6-4-3-5-8(9)7-12(11)14/h3-7,10,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBJLPJKUYFPPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2=CC=CC=C2C=[N+]1[O-])O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide | |
CAS RN |
184375-93-7 | |
| Record name | 4-Isoquinolinol, 3,4-dihydro-3,3-dimethyl-, 2-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184375937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



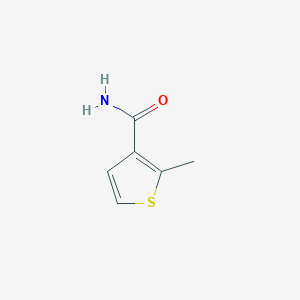
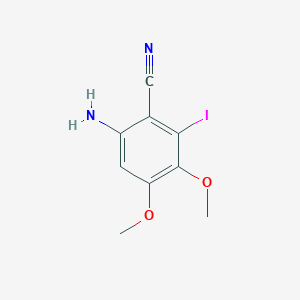
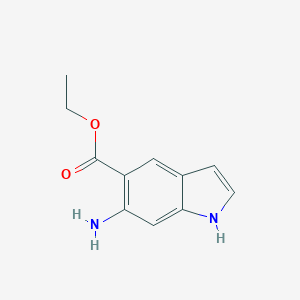
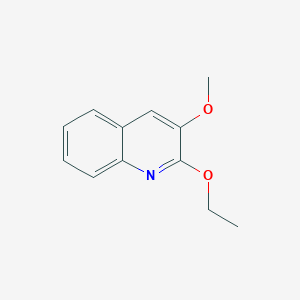

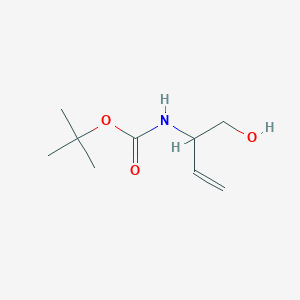
![Hydroxy[(4-methoxybenzoyl)amino]acetic acid](/img/structure/B70976.png)
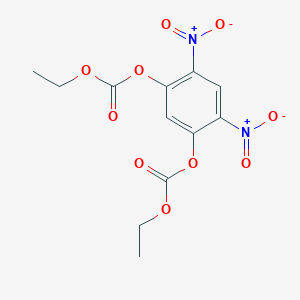
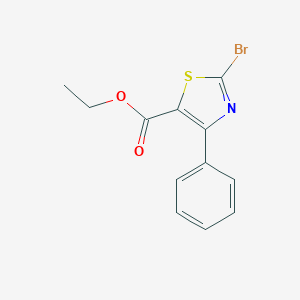
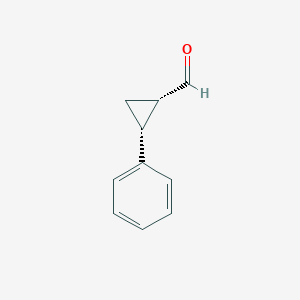
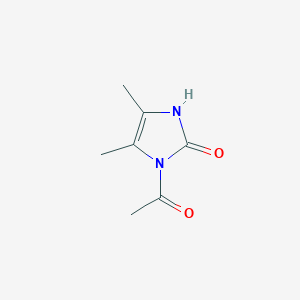
![4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol](/img/structure/B70986.png)
